molecular formula C7H16NO5P B14198785 Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate CAS No. 917895-42-2

Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate

Cat. No.: B14198785
CAS No.: 917895-42-2
M. Wt: 225.18 g/mol
InChI Key: VKINMRNOUHRVKL-UHFFFAOYSA-N
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Description

Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is an organic compound that features both ester and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate typically involves the reaction of ethyl acetate with a phosphorylating agent in the presence of a base. One common method involves the use of diethyl phosphite and 3-aminopropanol under basic conditions to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phosphoryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the ester group under mild conditions.

Major Products Formed

    Oxidation: Phosphonate esters.

    Reduction: Phosphine oxides.

    Substitution: Substituted esters and phosphonates.

Scientific Research Applications

Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Diethyl phosphite: A phosphorylating agent used in organic synthesis.

    3-Aminopropanol: An amino alcohol used as a building block in chemical synthesis.

Uniqueness

Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate is unique due to the presence of both ester and phosphonate functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

917895-42-2

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

IUPAC Name

3-aminopropoxy-(2-ethoxy-2-oxoethyl)phosphinic acid

InChI

InChI=1S/C7H16NO5P/c1-2-12-7(9)6-14(10,11)13-5-3-4-8/h2-6,8H2,1H3,(H,10,11)

InChI Key

VKINMRNOUHRVKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CP(=O)(O)OCCCN

Origin of Product

United States

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